molecular formula C19H13FN4OS B2749586 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034536-38-2

5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2749586
CAS No.: 2034536-38-2
M. Wt: 364.4
InChI Key: INTYRBLGALRSRM-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetically designed, small molecule inhibitor investigated for its potent activity against Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is critically involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2, is a well-established driver of various myeloproliferative neoplasms (MPNs) and other hematological malignancies. This compound functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. Its core research value lies in its utility as a targeted therapeutic probe to dissect the specific contributions of JAK2 signaling in disease models. Researchers employ this inhibitor in in vitro and in vivo studies to explore mechanisms of oncogenesis, to validate JAK2 as a therapeutic target, and to investigate potential resistance mechanisms and combination therapy strategies for JAK2-driven cancers. The structural elements, including the benzo[b]thiophene core and the pyridylpyrazine moiety, are optimized for enhanced selectivity and potency, making it a valuable tool for preclinical pharmacological research in oncology and immunology.

Properties

IUPAC Name

5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-14-3-4-16-13(8-14)9-17(26-16)19(25)24-11-15-18(23-7-6-22-15)12-2-1-5-21-10-12/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTYRBLGALRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the pyrazine and pyridine rings through various coupling reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra , where it demonstrates significant anti-tubercular activity. The compound's mechanism involves inhibiting the growth of this bacterium, with reported 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.

Biochemical Pathways

The interaction of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide with Mycobacterium tuberculosis likely affects biochemical pathways related to the growth and replication of the bacteria. Although specific pathways are yet to be fully elucidated, it is hypothesized that the compound may influence cellular processes such as signaling pathways and gene expression.

Medicinal Chemistry

The compound is under investigation as a potential therapeutic agent against tuberculosis and possibly other infectious diseases. Its unique structural features allow for modifications that could enhance its efficacy and selectivity.

Biological Studies

This compound is utilized in studies aimed at understanding its interactions with various biological targets, including enzymes and receptors. These studies help elucidate the compound's pharmacological profiles and mechanisms of action.

Chemical Biology

This compound serves as a probe for studying cellular processes and pathways, contributing to the understanding of molecular interactions within biological systems. Its ability to interact with specific biomolecules makes it valuable in chemical biology research.

Material Science

Due to its electronic properties, this compound is being explored for applications in organic electronics and photovoltaics. Its structural characteristics may enable it to function effectively in electronic devices.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis:

  • Preparation of the Benzo[b]thiophene Core : This step involves constructing the foundational structure.
  • Introduction of Pyrazine and Pyridine Rings : Various coupling reactions, such as Suzuki-Miyaura Coupling , are employed to form carbon-carbon bonds between the benzo[b]thiophene core and the pyrazine ring.
  • Fluorination : The benzo[b]thiophene core undergoes nucleophilic substitution reactions to introduce fluorine.
  • Amidation : The final step involves forming the carboxamide linkage using coupling reagents like EDCI or HATU.

Industrial Production Methods

For industrial production, optimization of synthetic routes is crucial to achieve high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency.

Types of Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Particularly at the sulfur atom within the benzo[b]thiophene core.
  • Reduction : Possible reduction of nitro groups if present.
  • Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reagents used in reactions involving this compound include:

Reaction TypeCommon Reagents
Oxidationm-CPBA, hydrogen peroxide
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAmines, thiols, alcohols

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene/Thiophene-Like Core

Nitrothiophene Carboxamides (Compound 17)
  • Structure : 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide.
  • Key Differences : Replaces fluorine with a nitro group at position 5 and substitutes the pyrazine with a thiazole ring.
  • Activity : Exhibits narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing electrophilicity for target engagement .
  • Synthesis : Uses Suzuki cross-coupling analogous to the target compound but starts with a nitrothiophene precursor .
Fluorophenyl Chromenone Derivatives (Example 62)
  • Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences: Integrates a pyrazolo[3,4-d]pyrimidine and chromenone system instead of benzo[b]thiophene.

Pyrazine/Pyridine Hybrid Modifications

Bromo-Substituted Pyrazine Analogs (Compound 7g)
  • Structure : 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.
  • Key Differences : Replaces the benzo[b]thiophene with a brominated pyrazine core.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, highlighting the versatility of pyrazine intermediates in generating diverse analogs .
  • Activity : Bromine may act as a leaving group for further functionalization, contrasting with the fluorine in the target compound, which is retained for stability .

Carboxamide-Linked Heterocycles

Dihydropyridine Carboxamides (AZ257 and AZ331)
  • Structure: Feature 1,4-dihydropyridine cores with thioether and cyano substituents.
  • Key Differences : Lack the benzo[b]thiophene scaffold but retain carboxamide linkages.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Benzo[b]thiophene 5-Fluoro, pyridinylpyrazine methyl Undisclosed (likely kinase) Suzuki cross-coupling
Compound 17 (Nitrothiophene) Thiophene 5-Nitro, thiazole-pyridine Antibacterial Analogous to compound 7
Example 62 (Fluorophenyl chromenone) Chromenone Dual fluoro, pyrazolo-pyrimidine Kinase inhibition (inferred) Pd-catalyzed coupling
Compound 7g (Bromopyrazine) Pyrazine 5-Bromo, trifluoromethylpyridine Intermediate for synthesis Cross-coupling
AZ257 (Dihydropyridine) 1,4-Dihydropyridine Thioether, bromophenyl Calcium channel modulation Multicomponent reaction

Research Findings and Trends

  • Fluorine vs. Nitro Groups : Fluorine improves metabolic stability and bioavailability compared to nitro groups, which enhance electrophilicity but may increase toxicity .
  • Pyrazine vs. Thiazole : Pyrazine-containing compounds (target, 7g) exhibit greater synthetic flexibility for diversification, while thiazole derivatives (Compound 17) may offer improved antibacterial specificity .
  • Heterocycle Impact: Benzo[b]thiophene and chromenone cores favor planar interactions with enzymatic targets, whereas dihydropyridines adopt non-planar conformations suited for ion channel binding .

Biological Activity

5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core , a pyrazine ring , and a pyridine moiety , contributing to its unique electronic and steric properties. The IUPAC name is 5-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide.

PropertyValue
Molecular FormulaC19H13FN4OS
Molecular Weight354.39 g/mol
CAS Number2034536-38-2

Antiviral Potential

Research indicates that compounds with similar structural motifs often exhibit antiviral activities. Specifically, this compound has been identified as a potent inhibitor of PB2, an essential protein in the influenza virus replication process. This suggests potential applications in antiviral drug development.

Cellular Effects

The cellular effects of this compound remain largely unexplored; however, it is hypothesized to interact with various cellular pathways. This interaction may influence cell signaling, gene expression, and metabolic processes. Studies on related compounds indicate that they can modulate enzyme activity and cellular functions, which may also apply to this compound.

The molecular mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in disease processes.
  • Binding Interactions : The compound may bind to specific biomolecules, altering their function.
  • Gene Expression Modulation : By influencing transcription factors or other regulatory proteins, the compound could affect gene expression patterns.

Research Findings and Case Studies

Recent studies have highlighted the potential of similar compounds in medicinal chemistry:

  • Antiviral Efficacy : A study demonstrated that heterocyclic compounds, including derivatives similar to our target compound, showed significant antiviral activity against various viruses at low micromolar concentrations .
  • Inhibitory Activity : Another investigation revealed that related compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong growth inhibition capabilities .
  • Structure Activity Relationship (SAR) : Research into SAR has shown that modifications to the core structure can enhance biological activity, particularly in targeting specific enzymes or receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds:

Compound NameActivity TypeIC50 (μM)
5-fluoro-N-(pyridinyl)carboxamideAntiviral0.20
N-(pyridinyl)amide derivativesAnticancerNanomolar
Pyrazine-containing heterocyclesEnzyme inhibitorsVaries

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide?

Methodology:

  • Step 1: Synthesize the benzo[b]thiophene-2-carboxylic acid core via cyclization of 2-mercaptobenzoic acid derivatives with fluoro-substituted acetylene or halogenated intermediates .
  • Step 2: Introduce the pyrazine-pyridine moiety using a reductive amination or nucleophilic substitution reaction. For example, react 3-(pyridin-3-yl)pyrazine-2-carbaldehyde with the benzo[b]thiophene carboxamide via a methylene bridge .
  • Step 3: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. How can the structural integrity of this compound be validated?

Methodology:

  • NMR Spectroscopy: Use 1H^1H, 13C^13C, and 19F^19F-NMR to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure to confirm 3D conformation, particularly the orientation of the pyrazine-pyridine group relative to the benzo[b]thiophene core .

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved for the coupling of the pyrazine-pyridine moiety to the benzo[b]thiophene core?

Methodology:

  • Catalytic Optimization: Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates and reduce side reactions .
  • Temperature Control: Optimize stepwise heating (e.g., 60°C for 12 hours) to avoid decomposition of thermally sensitive intermediates .

Q. Q4. What strategies mitigate impurities arising from fluorine displacement during synthesis?

Methodology:

  • Protecting Groups: Temporarily protect the fluorine atom using tert-butyldimethylsilyl (TBS) groups during reactive steps .
  • Low-Temperature Reactions: Perform nucleophilic substitutions at −20°C to minimize unwanted displacement .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodology:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays, with IC50_{50} calculations .
  • Solubility Testing: Use PBS (pH 7.4) or DMSO/PBS mixtures to assess solubility limitations in biological buffers .

Q. Q6. How can target engagement be confirmed in cellular models?

Methodology:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization upon compound binding .
  • siRNA Knockdown: Correlate reduced target protein expression with diminished compound efficacy .

Data Contradiction and Reproducibility

Q. Q7. How should conflicting bioactivity data between research groups be resolved?

Methodology:

  • Assay Standardization: Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and ensure consistent cell passage numbers .
  • Impurity Analysis: Characterize batches via LC-MS to rule out contaminants (e.g., de-fluorinated byproducts) affecting results .

Q. Q8. What experimental controls ensure reproducibility in SAR studies?

Methodology:

  • Internal Controls: Include a well-characterized analog (e.g., non-fluorinated version) in every assay plate .
  • Blinded Testing: Perform assays in triplicate with blinded compound labeling to reduce bias .

Physicochemical and Stability Studies

Q. Q9. What methods assess the compound’s stability under physiological conditions?

Methodology:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours .
  • Plasma Stability: Incubate with human plasma and quantify remaining compound via LC-MS/MS .

Q. Q10. How can solubility be enhanced without structural modification?

Methodology:

  • Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions .
  • Amorphous Solid Dispersion: Prepare with polymers like PVP-VA64 via spray drying .

Advanced Structural Analysis

Q. Q11. How can molecular docking predict binding modes with target proteins?

Methodology:

  • Protein Preparation: Retrieve crystal structures (e.g., from PDB), remove water molecules, and add hydrogens using software like AutoDock .
  • Docking Parameters: Use Lamarckian genetic algorithms with grid boxes centered on active sites .

Q. Q12. What computational tools validate the compound’s ADMET properties?

Methodology:

  • SwissADME: Predict logP, BBB permeability, and CYP450 interactions .
  • ProTox-II: Estimate toxicity endpoints (e.g., LD50_{50}) based on structural alerts .

Structure-Activity Relationship (SAR) Guidance

Q. Q13. Which substituents on the pyrazine-pyridine group most significantly impact potency?

Methodology:

  • Analog Synthesis: Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl and compare IC50_{50} values .
  • Electrostatic Potential Maps: Use DFT calculations to analyze electron-rich regions critical for binding .

Q. Q14. How does fluorine substitution at position 5 influence bioactivity?

Methodology:

  • Isosteric Replacement: Synthesize analogs with Cl, Br, or H at position 5 and assess changes in target affinity .
  • Fluorine NMR Titrations: Measure chemical shift perturbations to map interactions with protein targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.